molecular formula C20H18N2O6S.H3N<br>C20H21N3O6S B13763939 5-Benzoxazolesulfonic acid, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-, ammonium salt CAS No. 68427-37-2

5-Benzoxazolesulfonic acid, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-, ammonium salt

Cat. No.: B13763939
CAS No.: 68427-37-2
M. Wt: 431.5 g/mol
InChI Key: RFMJEJCQFWMDAM-UHFFFAOYSA-N
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Description

5-Benzoxazolesulfonic acid, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-, ammonium salt is a complex organic compound with a molecular formula of C20H21N3O6S. This compound is known for its unique structural features, which include a benzoxazole ring and a benzopyran moiety. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoxazolesulfonic acid, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-, ammonium salt typically involves the reaction of 2-aminophenol with substituted aryl aldehydes in the presence of a catalyst such as Cu2O in dimethyl sulfoxide (DMSO) at room temperature. This reaction yields 2-substituted benzoxazoles with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and solvents can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Benzoxazolesulfonic acid, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-, ammonium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-Benzoxazolesulfonic acid, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-, ammonium salt has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a component in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Benzoxazolesulfonic acid, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-, ammonium salt involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzoxazolesulfonic acid, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-, ammonium salt is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Its ammonium salt form may also influence its solubility and reactivity compared to similar compounds.

Properties

CAS No.

68427-37-2

Molecular Formula

C20H18N2O6S.H3N
C20H21N3O6S

Molecular Weight

431.5 g/mol

IUPAC Name

azanium;2-[7-(diethylamino)-2-oxochromen-3-yl]-1,3-benzoxazole-5-sulfonate

InChI

InChI=1S/C20H18N2O6S.H3N/c1-3-22(4-2)13-6-5-12-9-15(20(23)28-18(12)10-13)19-21-16-11-14(29(24,25)26)7-8-17(16)27-19;/h5-11H,3-4H2,1-2H3,(H,24,25,26);1H3

InChI Key

RFMJEJCQFWMDAM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=C(O3)C=CC(=C4)S(=O)(=O)[O-].[NH4+]

Origin of Product

United States

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